2-Diazonio-3,4-dihydronaphthalen-1-olate
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Overview
Description
2-Diazonio-3,4-dihydronaphthalen-1-olate is a chemical compound with the molecular formula C10H8N2O It is a diazonium salt derived from 3,4-dihydronaphthalen-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-3,4-dihydronaphthalen-1-olate typically involves the diazotization of 3,4-dihydronaphthalen-1-amine. The process begins with the conversion of 3,4-dihydronaphthalen-1-amine to its corresponding diazonium salt using nitrous acid (HNO2) under acidic conditions. The reaction is carried out at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-3,4-dihydronaphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through substitution reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) halides (CuX) for Sandmeyer reactions, sodium hydroxide (NaOH) for hydroxylation, and potassium cyanide (KCN) for cyanation.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners in the presence of a base, such as sodium acetate (NaOAc).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used.
Major Products Formed
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo dyes are the primary products.
Reduction Reactions: The major product is the corresponding amine.
Scientific Research Applications
2-Diazonio-3,4-dihydronaphthalen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and proteins.
Industry: It is utilized in the production of azo dyes, which are widely used in textiles, printing, and cosmetics.
Mechanism of Action
The mechanism of action of 2-Diazonio-3,4-dihydronaphthalen-1-olate involves its ability to form reactive intermediates, such as free radicals and nitrenes, which can interact with various molecular targets. These interactions can lead to the modification of proteins, nucleic acids, and other biomolecules, resulting in biological effects. The compound’s reactivity is influenced by the presence of the diazonium group, which can undergo various transformations under different conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-naphthol-4-sulfonate
- 2-Diazonio-1-naphthol-5-sulfonate
- 2-Diazonio-1-naphthol-6-sulfonate
Uniqueness
2-Diazonio-3,4-dihydronaphthalen-1-olate is unique due to its specific structure, which includes a dihydronaphthalene ring system This structure imparts distinct chemical and physical properties, making it different from other diazonium salts
Properties
CAS No. |
56175-46-3 |
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Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-diazo-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C10H8N2O/c11-12-9-6-5-7-3-1-2-4-8(7)10(9)13/h1-4H,5-6H2 |
InChI Key |
BDZGAPNZRQNDAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=[N+]=[N-])C(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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